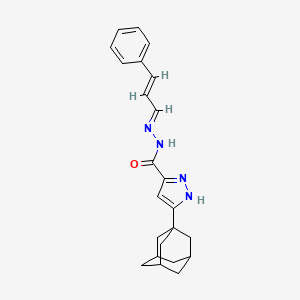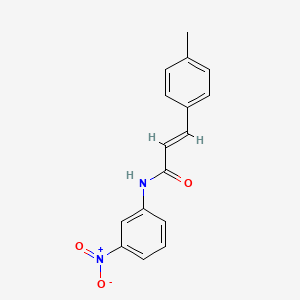![molecular formula C18H14N2O3S B11676707 4-[(E)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenyl 3-methylbenzoate](/img/structure/B11676707.png)
4-[(E)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenyl 3-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(E)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenyl 3-methylbenzoate is a complex organic compound that belongs to the class of esters Esters are known for their wide range of applications in various fields, including chemistry, biology, and industry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenyl 3-methylbenzoate typically involves a multi-step process. One common method includes the reaction of 4-formylphenyl 3-methylbenzoate with 5-oxo-2-thioxoimidazolidine under specific conditions to form the desired product. The reaction conditions often require the use of an acid catalyst to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.
化学反应分析
Types of Reactions
4-[(E)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenyl 3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to convert the compound into its reduced form.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved but often require the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.
科学研究应用
4-[(E)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenyl 3-methylbenzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying ester chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-[(E)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenyl 3-methylbenzoate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
Methyl benzoate: A simpler ester with similar structural features but different applications.
Ethyl benzoate: Another ester with similar properties but different reactivity and uses.
Phenyl benzoate: A related compound with distinct chemical and physical properties.
Uniqueness
Its combination of an ester group with a thioxoimidazolidine moiety makes it particularly interesting for research and industrial applications .
属性
分子式 |
C18H14N2O3S |
|---|---|
分子量 |
338.4 g/mol |
IUPAC 名称 |
[4-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenyl] 3-methylbenzoate |
InChI |
InChI=1S/C18H14N2O3S/c1-11-3-2-4-13(9-11)17(22)23-14-7-5-12(6-8-14)10-15-16(21)20-18(24)19-15/h2-10H,1H3,(H2,19,20,21,24)/b15-10+ |
InChI 键 |
JYOPSSTWRQPDAT-XNTDXEJSSA-N |
手性 SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)/C=C/3\C(=O)NC(=S)N3 |
规范 SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C=C3C(=O)NC(=S)N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11676629.png)
![6-amino-2-(propan-2-yl)-8-[4-(propan-2-yl)phenyl]-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile](/img/structure/B11676641.png)
![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-1H,4H,5H-benzo[G]indazole-3-carbohydrazide](/img/structure/B11676646.png)

![(5E)-5-[4-(2,4-dinitrophenoxy)-3-ethoxybenzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11676663.png)
![2-[2-ethyl-4-(4-fluorophenyl)-2-methyltetrahydro-2H-pyran-4-yl]-N-(4-methoxybenzyl)ethanamine](/img/structure/B11676665.png)
![4-tert-butyl-N-[2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11676674.png)
![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11676683.png)
![4-[(E)-{2-[4-(morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]benzonitrile](/img/structure/B11676689.png)
![2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-cyclohexylhydrazinecarbothioamide](/img/structure/B11676693.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11676701.png)

![N'-[(E)-[4-(Trifluoromethyl)phenyl]methylidene]furan-2-carbohydrazide](/img/structure/B11676728.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B11676730.png)
